molecular formula C20H21N3O4S2 B2580576 N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1251697-71-8

N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2580576
CAS No.: 1251697-71-8
M. Wt: 431.53
InChI Key: ZHGNNEZBACXCJF-UHFFFAOYSA-N
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Description

N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound inhibits COX-1 and COX-2 enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it has been shown to interact with bacterial lipids, blocking their biosynthesis and exhibiting antimicrobial activity .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involved in inflammation and cancer . The compound has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . It also modulates gene expression related to inflammatory responses and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of inflammatory mediators . It also interacts with bacterial lipid biosynthesis pathways, disrupting the formation of essential lipids and exerting antimicrobial effects . Furthermore, the compound’s structure allows it to interact with DNA, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory responses and continuous suppression of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and inhibits cancer cell growth without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can influence metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions . This localization can enhance its efficacy in targeting specific cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus allows it to interact with DNA and modulate gene expression, while its localization in the cytoplasm enables it to influence signaling pathways and metabolic processes .

Preparation Methods

The synthesis of N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reactions .

Chemical Reactions Analysis

N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Comparison with Similar Compounds

N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14(24)21-15-6-8-17(9-7-15)29(25,26)23-12-10-16(11-13-23)27-20-22-18-4-2-3-5-19(18)28-20/h2-9,16H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGNNEZBACXCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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